Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-
Description
The compound "Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-" is a brominated alkylphenol derivative. Its structure features bromine atoms at positions 2 and 4, a methyl group at position 3, and an isopropyl group (-CH(CH₃)₂) at position 6. This substitution pattern creates steric and electronic effects that influence its physicochemical properties, including acidity, solubility, and reactivity.
Properties
CAS No. |
52262-38-1 |
|---|---|
Molecular Formula |
C10H12Br2O |
Molecular Weight |
308.01 g/mol |
IUPAC Name |
2,4-dibromo-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H12Br2O/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,13H,1-3H3 |
InChI Key |
QHPNUEGQPHJYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related phenols:
Physicochemical Properties
- Acidity: Bromine atoms are electron-withdrawing, increasing acidity compared to phenol (pKa ~10). However, the methyl and isopropyl groups (electron-donating) partially counteract this effect. The target compound likely has a pKa ~8.5, intermediate between 2,4-dibromo-6-methylphenol (pKa ~7.8) and Dinoseb (pKa ~4.6, due to strong electron-withdrawing nitro groups) . Dimethylphenol (pKa ~10.5) is far less acidic due to the absence of electron-withdrawing substituents .
- Solubility: Brominated phenols like the target compound exhibit low water solubility due to hydrophobic bromine and alkyl groups. The isopropyl group further reduces solubility compared to 2,4-dibromo-6-methylphenol . Dinoseb’s nitro groups enhance polarity, but its sec-butyl group maintains low aqueous solubility .
- Thermal Stability: Brominated derivatives generally exhibit higher thermal stability than nitro-substituted analogs (e.g., Dinoseb) due to stronger C-Br bonds compared to labile nitro groups .
Research Findings and Inferences
- Environmental Persistence: Brominated phenols are more environmentally persistent than nitro analogs due to slower degradation of C-Br bonds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,4-dibromo-3-methyl-6-(1-methylethyl)phenol, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves sequential bromination and alkylation steps. For brominated phenols, controlled electrophilic substitution is critical. A multi-step approach may include:
Methylation/isopropylation : Introducing the methyl and isopropyl groups via Friedel-Crafts alkylation, using catalysts like AlCl₃ or FeCl₃ under anhydrous conditions.
Bromination : Directing bromine atoms to the ortho/para positions using HBr or Br₂ in acetic acid, with temperature maintained below 40°C to avoid over-bromination.
Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.
- Key factors: Catalyst selection, reaction time, and solvent polarity significantly impact yield (>60% reported in analogous syntheses) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions. For brominated phenols, coupling constants (e.g., J = 8–10 Hz for adjacent Br groups) and deshielded aromatic protons are diagnostic.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric clashes from bulky isopropyl groups. Data collection at low temperatures (100 K) improves resolution .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₂Br₂O; exact mass: 307.93 g/mol).
Q. What safety protocols are essential for handling brominated phenolic compounds?
- Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of corrosive HBr gas during reactions.
- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal. Transport classification aligns with UN guidelines for alkylphenols (Hazard Class 8: Corrosive) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity in derivatization reactions?
- Answer :
- DFT calculations : Simulate reaction pathways (e.g., nucleophilic aromatic substitution) to identify steric/electronic barriers. For example, the isopropyl group at position 6 creates steric hindrance, reducing reactivity at position 5.
- Cross-validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Adjust solvent parameters (dielectric constant) in simulations to match experimental conditions .
Q. What strategies mitigate steric hindrance during functionalization of the phenolic ring?
- Answer :
- Protecting groups : Temporarily block reactive sites (e.g., silylation of the hydroxyl group) to direct substituents to less hindered positions.
- Microwave-assisted synthesis : Enhances reaction rates under high pressure, overcoming steric barriers. For example, Suzuki-Miyaura coupling with Pd catalysts achieves cross-coupling at 100°C in 30 minutes .
Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives under varying conditions?
- Answer :
- Automated pipelines : Use SHELXC/D/E for rapid phase determination and refinement. For example, screen crystallization conditions (e.g., pH 5–7, PEG-based precipitants) to obtain isomorphic crystals.
- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in crystals with multiple domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
